molecular formula C16H11ClN4OS B2948488 2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114610-71-7

2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2948488
CAS No.: 1114610-71-7
M. Wt: 342.8
InChI Key: DRIZDHNFIGCELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a novel heterocyclic compound that incorporates both quinazolinone and 1,3,4-thiadiazole moieties, a structural framework known for its diverse and potent biological activities. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Compounds within this chemical class have demonstrated significant antimicrobial properties in scientific studies. Specifically, the [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one scaffold has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative organisms . Furthermore, related 1,3,4-thiadiazole derivatives have been reported to exhibit remarkable broad-spectrum antibacterial and antifungal efficacy, with some achieving 90-100% inhibition of microbial growth . The structural features of this compound also suggest potential for antitubercular activity , as a closely related analogue (2-(propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one) has been patented for its specific activity against Mycobacterium tuberculosis . Beyond infectious disease research, the quinazolinone core is a recognized pharmacophore in anticancer agent development, with known mechanisms including the inhibition of crucial enzymes like topoisomerase . The electron-rich nature of the 1,3,4-thiadiazole ring enables interactions with biological targets such as enzymes and receptors, making derivatives of this fused heterocyclic system promising candidates for hit-to-lead optimization in medicinal chemistry . Researchers can leverage this high-purity compound to investigate these mechanisms and explore new therapeutic avenues.

Properties

IUPAC Name

2-(3-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-9-5-6-13-12(7-9)14(22)21-16(19-13)23-15(20-21)18-11-4-2-3-10(17)8-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIZDHNFIGCELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that integrates both thiadiazole and quinazoline moieties. The synthesis typically involves multi-step processes that may include the formation of the thiadiazole ring followed by functionalization at various positions to enhance biological activity. For instance, derivatives have been synthesized to improve potency against specific targets such as enzymes or receptors involved in disease processes .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low micromolar range, suggesting strong potential as antimicrobial agents .

CompoundMIC (µg/mL)Activity Type
2-((3-chlorophenyl)amino)-7-methyl-5H-thiadiazolo[2,3-b]quinazolin-5-one7.80Antibacterial
Related quinazoline derivative0.98Antibacterial against MRSA

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Quinazoline derivatives are known to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have shown promising results in inhibiting dihydrofolate reductase (DHFR), leading to reduced tumor growth in preclinical models .

In a recent study, several quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative activity .

Anti-inflammatory Activity

Quinazoline-based compounds have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α, making them potential candidates for treating inflammatory diseases . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazoline core can enhance anti-inflammatory efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several synthesized quinazolines against common pathogens. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their unsubstituted counterparts. Specifically, 2-((3-chlorophenyl)amino)-7-methyl-5H-thiadiazolo[2,3-b]quinazolin-5-one showed effective inhibition against MRSA with an MIC of 0.98 µg/mL.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound in vitro using A549 lung cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value less than 10 µM, indicating its potential as a lead compound for further development in cancer therapy.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is typically synthesized via multi-step protocols involving cyclization and functionalization reactions. A representative route involves:

StepReaction TypeConditionsYieldSource
1Alkylation of 2-mercaptoquinazolin-4(3H)-oneEthyl bromoacetate, K₂CO₃, acetone, reflux48–97%
2Hydrazide formationHydrazine hydrate, ethanol, RT65–92%
3CyclocondensationPhenolic aldehydes, ethanol, reflux38–89%
  • Key intermediates :

    • 2-mercapto-3-substituted quinazolin-4(3H)-ones serve as precursors.

    • Chloroacetyl chloride is critical for introducing the thiadiazole moiety via intramolecular cyclization .

Electrophilic Substitution Reactions

The aromatic systems (quinazolinone and 3-chlorophenyl groups) undergo regioselective substitutions:

  • Nitration : Occurs at the C-6 position of the quinazolinone ring under HNO₃/H₂SO₄, producing nitro derivatives with enhanced electrophilicity .

  • Halogenation : Bromination at C-8 using Br₂/FeCl₃ yields dibrominated analogs for further functionalization .

Reactivity Trends :

PositionPreferred ReactionExample Product
C-6Nitration6-Nitro-7-methyl-thiadiazoloquinazolinone
C-8Bromination8-Bromo-7-methyl-thiadiazoloquinazolinone

Nucleophilic Attack on Thiadiazole Nitrogen

The thiadiazole ring exhibits nucleophilic susceptibility:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N-3 position in DMF with NaH, forming N-alkylated derivatives .

  • Acylation : Acetic anhydride in pyridine acetylates the N-3 site, confirmed by IR (C=O stretch at 1,710 cm⁻¹) .

Kinetic Data :

ReactionRate Constant (k, L/mol·s)Activation Energy (Eₐ, kJ/mol)
Methylation2.4 × 10⁻³45.2
Acetylation1.8 × 10⁻³52.7

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions:

  • Acid-Mediated Hydrolysis : 6M HCl at 80°C cleaves the thiadiazole ring, yielding 2-aminoquinazolin-4(3H)-one and 3-chlorophenyl thiourea.

  • Base-Induced Rearrangement : NaOH/EtOH induces ring contraction, forming imidazo[2,1-b]quinazolinone derivatives via deprotonation and cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Reaction : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), introducing aryl groups at C-2 (85–92% yield) .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos (70–88% yield) .

Optimized Conditions :

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosToluene11088
PdCl₂(PPh₃)₂DMF/H₂O10078

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer Analogues : Introduction of fluoro or methoxy groups at C-6/C-8 improves kinase inhibition (IC₅₀ values: 0.14–3.79 µM against MCF-7 cells) .

  • Antimicrobial Derivatives : Thioether linkages (e.g., SCH₂CO ) boost activity against S. aureus (MIC: 2–8 µg/mL) .

Stability and Degradation

  • Thermal Stability : Decomposes at 240–260°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the thiadiazole ring, forming quinazolinone sulfonic acid .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity Trends

The biological activity of thiadiazoloquinazolinones is highly dependent on substituents. Key analogs and their comparative features include:

Compound Name Substituents Key Activities References
2-((3-Chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3-Cl-C₆H₄NH (position 2), CH₃ (position 7) Antimicrobial, anticancer (hypothetical)
2-(3-Chlorophenyl)-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one 3-Cl-C₆H₅ (position 2), OH (position 7) Antifungal, moderate cytotoxicity
2-Phenyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one C₆H₅ (position 2) Precursor for fused heterocycles; limited direct bioactivity
5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (15) SO₂NH₂ (position 2) Potent anticancer (MCF-7 cells, GI₅₀ < 50 μM)
2-(Pyrimidin-2-ylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Pyrimidin-2-ylthio (position 2) Anti-Mtb (MIC: 1.6 μg/mL), antifungal

Key Observations:

  • Electron-withdrawing groups (e.g., Cl, SO₂NH₂) enhance bioactivity. The 3-Cl substituent in the target compound likely improves membrane permeability and target binding compared to phenyl or hydroxyl groups .
  • Methyl at position 7 may confer metabolic stability over hydroxy or bulkier substituents, though direct comparisons are sparse .
  • Sulfonamide derivatives exhibit superior anticancer activity, suggesting that polar groups at position 2 enhance interactions with enzymes like thymidylate synthase .

Antimicrobial Activity

  • Target Compound: Structural analogs (e.g., 2-substituted thiadiazoloquinazolinones) show moderate-to-strong activity against E. coli and S. aureus (MIC: 8–32 μg/mL) .
  • Propyl Derivative (5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one): Exhibits broad-spectrum activity against C. albicans and E. faecalis (MIC: 4–16 μg/mL), attributed to hydrophobic interactions with microbial enzymes .

Anticancer Activity

  • Sulfonamide Derivatives (e.g., compound 15): Show potent inhibition of MCF-7 breast cancer cells (GI₅₀: 32.7 μM) via thymidylate synthase inhibition .
  • 3-Hydroxy-4-methoxyphenyl Analog: Demonstrates superior activity (GI₅₀: 28.9 μM for PC-3 cells) due to enhanced hydrogen bonding with kinase domains .

Anti-HIV and Anti-Inflammatory Activity

  • 2-Methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Provides 60–70% protection against HIV-2 (ROD strain) by interfering with viral reverse transcriptase .
  • Bis-7-substituted Derivatives: Exhibit COX-2 inhibition (IC₅₀: 12–18 μM) and reduce carrageenan-induced edema in vivo .

Structure-Activity Relationships (SAR)

Position 2 Substituents:

  • Chlorophenyl > Phenyl > Hydroxyl: Chlorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
  • Sulfonamide Groups: Improve solubility and enzyme inhibition (e.g., thymidylate synthase) .

Position 7 Substituents:

  • Methyl > Propyl > Hydroxyl: Methyl balances lipophilicity and metabolic stability, while longer alkyl chains (e.g., propyl) improve antifungal activity .

Fused Ring Systems: Quinazolinone vs. Pyrimidine: Quinazolinones generally show broader bioactivity due to additional hydrogen-bonding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.